molecular formula C12H10BrN3OS B11453893 5-{[(4-bromothiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[(4-bromothiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11453893
M. Wt: 324.20 g/mol
InChI Key: UGKTXKNTFHLGTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-bromothiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with formic acid or equivalent reagents to form the benzimidazole ring . The bromothiophene moiety is introduced through a nucleophilic substitution reaction, where 4-bromothiophene-2-carbaldehyde reacts with the benzimidazole derivative under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-bromothiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromothiophene moiety, converting it to a thiophene derivative.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-{[(4-bromothiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, inhibiting their activity and leading to various biological effects . The bromothiophene moiety may enhance the compound’s binding affinity and specificity .

Properties

Molecular Formula

C12H10BrN3OS

Molecular Weight

324.20 g/mol

IUPAC Name

5-[(4-bromothiophen-2-yl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C12H10BrN3OS/c13-7-3-9(18-6-7)5-14-8-1-2-10-11(4-8)16-12(17)15-10/h1-4,6,14H,5H2,(H2,15,16,17)

InChI Key

UGKTXKNTFHLGTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NCC3=CC(=CS3)Br)NC(=O)N2

Origin of Product

United States

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